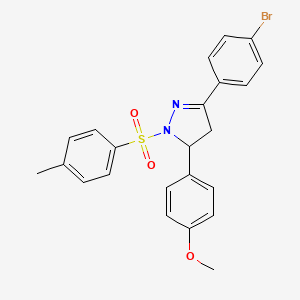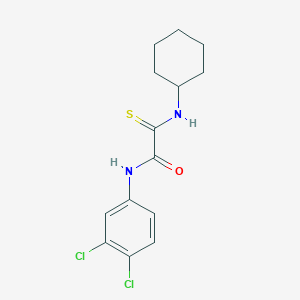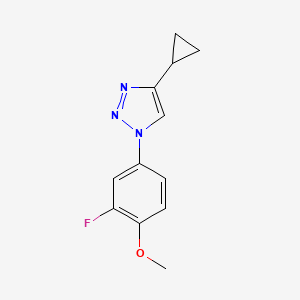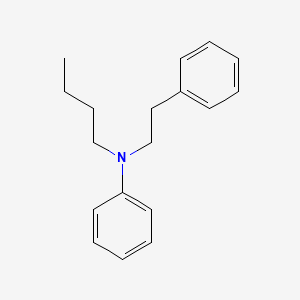![molecular formula C24H25N3O6 B2551332 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 887224-63-7](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, a butyl group, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the benzofuro[3,2-d]pyrimidin-1(2H)-yl group, the butyl group, and the dimethoxyphenyl group. Each of these groups could potentially participate in different types of chemical reactions .Scientific Research Applications
Anticancer Potential
Research into compounds structurally related to 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has shown promising anticancer activity. For instance, a study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed that one compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines. This study underscores the potential of these compounds as anticancer agents, highlighting a significant avenue for future research and development in cancer treatment (M. M. Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. The study elaborates on the synthesis and potential application of DPA-714 (a compound within the same structural family) for in vivo imaging using positron emission tomography (PET), which could significantly contribute to the diagnosis and monitoring of various diseases, including neurological disorders (F. Dollé et al., 2008).
Anti-inflammatory and Analgesic Properties
Research on compounds derived from visnaginone and khellinone, which share a similar structural motif, demonstrated anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) and showed promising results as potential anti-inflammatory and analgesic agents. This opens up possibilities for developing new therapeutic agents to manage pain and inflammation (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity
Further, the synthesis and evaluation of new heterocycles incorporating antipyrine moiety, which is structurally related, showed significant antimicrobial activity. This suggests that modifications of the core structure could lead to potent antimicrobial agents, offering a path towards new treatments for infectious diseases (S. Bondock et al., 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with 3,4-dimethoxyaniline followed by acetylation of the resulting amine.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "3,4-dimethoxyaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 g, 3.6 mmol) and 3,4-dimethoxyaniline (0.68 g, 4.0 mmol) in dichloromethane (20 mL) and add triethylamine (1.0 mL, 7.2 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude product.", "Step 3: Dissolve the crude product in dichloromethane (10 mL) and add acetic anhydride (1.0 mL, 10.8 mmol) and triethylamine (1.5 mL, 10.8 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in diethyl ether (10 mL) and add a saturated solution of sodium bicarbonate (10 mL). Stir the reaction mixture at room temperature for 30 minutes.", "Step 6: Separate the layers and wash the organic layer with saturated sodium chloride solution (10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product as a white solid." ] } | |
CAS RN |
887224-63-7 |
Product Name |
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Molecular Formula |
C24H25N3O6 |
Molecular Weight |
451.479 |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O6/c1-4-5-12-26-23(29)22-21(16-8-6-7-9-17(16)33-22)27(24(26)30)14-20(28)25-15-10-11-18(31-2)19(13-15)32-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28) |
InChI Key |
LOKAMGVKASVZOE-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)
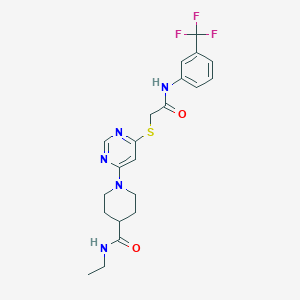
![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)
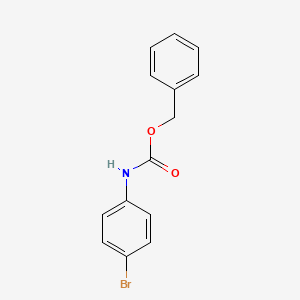


![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)
![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)
